![molecular formula C14H24N2O9S2 B14918646 Oxydi-2,1-ethanediyl bis[(1,1-dioxidotetrahydro-3-thienyl)carbamate]](/img/structure/B14918646.png)
Oxydi-2,1-ethanediyl bis[(1,1-dioxidotetrahydro-3-thienyl)carbamate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxydi-2,1-ethanediyl bis[(1,1-dioxidotetrahydro-3-thienyl)carbamate] is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two tetrahydrothiophene rings connected by an oxydi-2,1-ethanediyl bridge, each bearing a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxydi-2,1-ethanediyl bis[(1,1-dioxidotetrahydro-3-thienyl)carbamate] typically involves the reaction of tetrahydrothiophene with oxydi-2,1-ethanediyl dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting intermediate is then treated with a carbamate reagent, such as methyl isocyanate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxydi-2,1-ethanediyl bis[(1,1-dioxidotetrahydro-3-thienyl)carbamate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Oxydi-2,1-ethanediyl bis[(1,1-dioxidotetrahydro-3-thienyl)carbamate] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and as an additive in coatings and adhesives.
Mechanism of Action
The mechanism of action of Oxydi-2,1-ethanediyl bis[(1,1-dioxidotetrahydro-3-thienyl)carbamate] involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with active site residues. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Oxydi-2,1-ethanediyl bis(2-isonicotinoylhydrazinecarboxylate): Similar structure but different functional groups.
4,4′-(Oxydi-2,1-ethanediyl)bismorpholine: Contains morpholine rings instead of tetrahydrothiophene rings.
Benzene, 1,1’-[ethylidenebis(oxy-2,1-ethanediyl)]bis-: Different aromatic structure but similar oxydi-2,1-ethanediyl bridge.
Uniqueness
Oxydi-2,1-ethanediyl bis[(1,1-dioxidotetrahydro-3-thienyl)carbamate] is unique due to its specific combination of tetrahydrothiophene rings and carbamate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H24N2O9S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[2-[(1,1-dioxothiolan-3-yl)carbamoyloxy]ethoxy]ethyl N-(1,1-dioxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C14H24N2O9S2/c17-13(15-11-1-7-26(19,20)9-11)24-5-3-23-4-6-25-14(18)16-12-2-8-27(21,22)10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
InChI Key |
MQEXHQSUIYNBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)OCCOCCOC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,6-diphenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14918563.png)

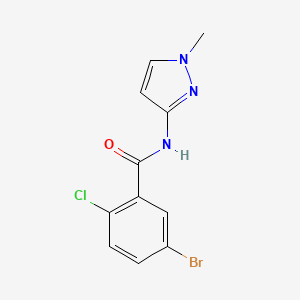

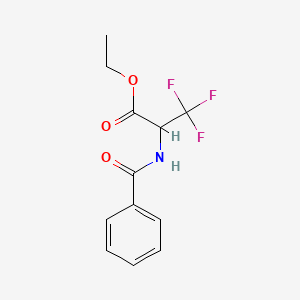
![(4r)-4-Hydroxy-1-[(3-Methylisoxazol-5-Yl)acetyl]-N-[4-(1,3-Oxazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14918594.png)
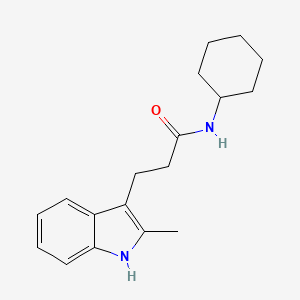
![3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide](/img/structure/B14918603.png)
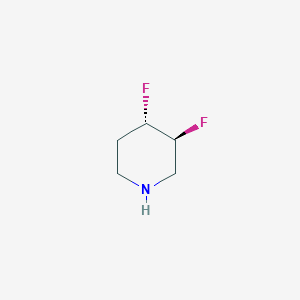
![7-Hydroxy-2-(phenylamino)-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14918629.png)
![5-((2H-Tetrazol-5-yl)methyl)-3-methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14918634.png)
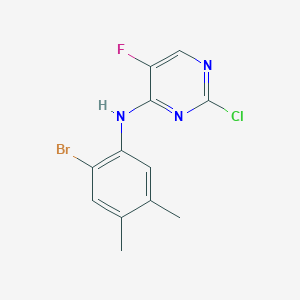
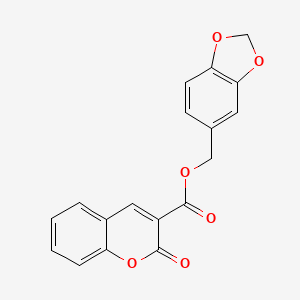
![N-{3-[(4-methylphenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B14918653.png)
